molecular formula C11H16N2O B13749405 N-Hydroxy-2-(2,4,6-trimethyl-phenyl)-acetamidine

N-Hydroxy-2-(2,4,6-trimethyl-phenyl)-acetamidine

Cat. No.: B13749405
M. Wt: 192.26 g/mol
InChI Key: SICYHSLLFBVCEW-UHFFFAOYSA-N
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Description

N-Hydroxy-2-(2,4,6-trimethyl-phenyl)-acetamidine is a chemical compound known for its unique structure and properties It is characterized by the presence of a hydroxy group, a trimethyl-phenyl group, and an acetamidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-2-(2,4,6-trimethyl-phenyl)-acetamidine typically involves the reaction of 2,4,6-trimethylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then subjected to a reaction with acetamidine hydrochloride under basic conditions to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-2-(2,4,6-trimethyl-phenyl)-acetamidine undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of halogens, acids, or bases depending on the desired substitution.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, amines, and substituted phenyl derivatives.

Scientific Research Applications

N-Hydroxy-2-(2,4,6-trimethyl-phenyl)-acetamidine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Hydroxy-2-(2,4,6-trimethyl-phenyl)-acetamidine involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the acetamidine moiety can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-Hydroxy-2,4,6-trimethylbenzenesulfonamide
  • N-Hydroxy-2,4,6-trimethylbenzamide
  • N-Hydroxy-2,4,6-trimethylbenzimidoyl chloride

Uniqueness

N-Hydroxy-2-(2,4,6-trimethyl-phenyl)-acetamidine is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

N'-hydroxy-2-(2,4,6-trimethylphenyl)ethanimidamide

InChI

InChI=1S/C11H16N2O/c1-7-4-8(2)10(9(3)5-7)6-11(12)13-14/h4-5,14H,6H2,1-3H3,(H2,12,13)

InChI Key

SICYHSLLFBVCEW-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)C)C/C(=N\O)/N)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)CC(=NO)N)C

Origin of Product

United States

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